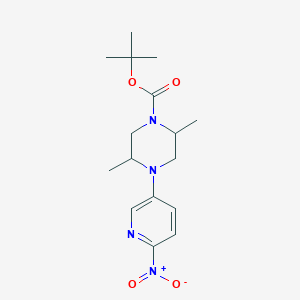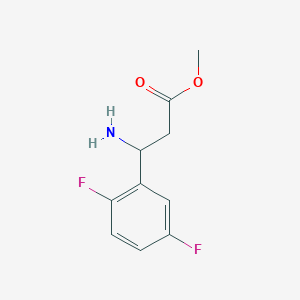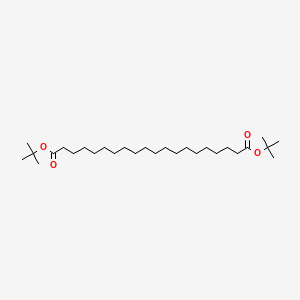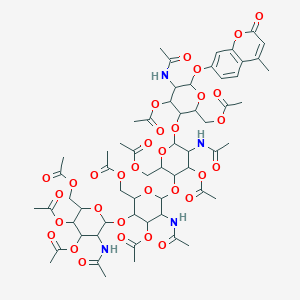
4-Methylumbelliferyl-Chitotetraose Tridecaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl-Chitotetraose Tridecaacetate is a derivative of chitooligosaccharides. It is a complex organic compound with the molecular formula C60H78N4O32 and a molecular weight of 1367.27 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl-Chitotetraose Tridecaacetate involves multiple steps, starting from the basic building blocks of chitooligosaccharides. The process typically includes:
Acetylation: The chitooligosaccharides are acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step ensures the protection of hydroxyl groups.
Coupling Reaction: The acetylated chitooligosaccharides are then coupled with 4-methylumbelliferone using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dimethylformamide (DMF).
Purification: The final product is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of chitooligosaccharides are acetylated in industrial reactors.
Automated Coupling: Automated systems are used for the coupling reaction to ensure consistency and efficiency.
High-Throughput Purification: Industrial-scale chromatographic systems are employed for the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylumbelliferyl-Chitotetraose Tridecaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-methylumbelliferone and chitooligosaccharides.
Oxidation: It can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-Methylumbelliferone and chitooligosaccharides.
Oxidation: Oxidized derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl-Chitotetraose Tridecaacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzymatic assays to study the activity of chitinases and other related enzymes.
Biology: Employed in the study of carbohydrate metabolism and the role of chitooligosaccharides in biological systems.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to chitin metabolism.
Industry: Utilized in the development of biosensors and other analytical tools for detecting chitinase activity.
Wirkmechanismus
The mechanism of action of 4-Methylumbelliferyl-Chitotetraose Tridecaacetate involves its interaction with specific enzymes, particularly chitinases. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bonds in the chitooligosaccharide chain. This reaction releases 4-methylumbelliferone, which can be detected using fluorescence spectroscopy. The molecular targets and pathways involved include:
Chitinases: Enzymes that hydrolyze chitin and its derivatives.
Fluorescence Detection: The release of 4-methylumbelliferone provides a measurable fluorescent signal.
Vergleich Mit ähnlichen Verbindungen
4-Methylumbelliferyl-Chitotetraose Tridecaacetate can be compared with other similar compounds, such as:
4-Methylumbelliferyl-β-D-glucoside: Another substrate used in enzymatic assays for detecting glucosidase activity.
4-Methylumbelliferyl-β-D-galactoside: Used for studying galactosidase activity.
4-Methylumbelliferyl-β-D-xyloside: Employed in assays for xylosidase activity.
Uniqueness
The uniqueness of this compound lies in its specific application for studying chitinase activity and its derivatives. Its structure allows for the detailed analysis of chitin metabolism and related biological processes.
Eigenschaften
Molekularformel |
C60H78N4O32 |
|---|---|
Molekulargewicht |
1367.3 g/mol |
IUPAC-Name |
[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C60H78N4O32/c1-23-17-44(78)89-39-18-37(15-16-38(23)39)88-57-45(61-24(2)65)54(85-34(12)75)50(41(90-57)20-80-29(7)70)94-59-47(63-26(4)67)56(87-36(14)77)52(43(92-59)22-82-31(9)72)96-60-48(64-27(5)68)55(86-35(13)76)51(42(93-60)21-81-30(8)71)95-58-46(62-25(3)66)53(84-33(11)74)49(83-32(10)73)40(91-58)19-79-28(6)69/h15-18,40-43,45-60H,19-22H2,1-14H3,(H,61,65)(H,62,66)(H,63,67)(H,64,68) |
InChI-Schlüssel |
ZRRJAKDAXZFDFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
![2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B12284248.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)
![tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)


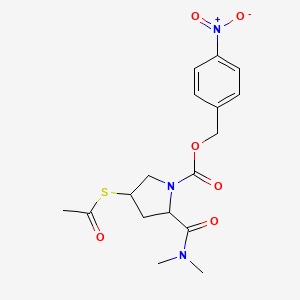
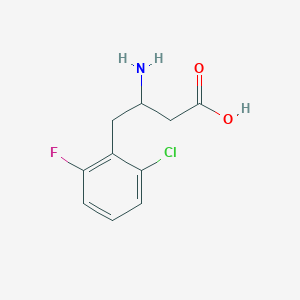
![6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12284302.png)
![N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine](/img/structure/B12284309.png)

